molecular formula C16H15ClINO4 B6032941 N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide

N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide

Cat. No. B6032941
M. Wt: 447.65 g/mol
InChI Key: BKVYCOVUIOROAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide, also known as CIQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of phenethylamines and is structurally similar to other psychedelic compounds such as mescaline and MDMA. In recent years, there has been a growing interest in the potential uses of CIQ in scientific research due to its unique properties and effects.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide involves its binding to the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been shown to produce a range of biochemical and physiological effects in both animals and humans. These effects include changes in heart rate, blood pressure, body temperature, and respiration. Additionally, N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been shown to alter brain activity in regions involved in sensory perception, emotion, and cognition.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its specificity for the 5-HT2A receptor. This allows researchers to selectively activate this receptor and study its downstream effects. Additionally, N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been shown to produce long-lasting effects, which makes it a useful tool for studying the long-term effects of receptor activation. However, one limitation of using N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide is its potential for producing adverse effects such as hallucinations and psychosis, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of new compounds that are more selective and potent agonists of the 5-HT2A receptor. Additionally, researchers are exploring the potential uses of N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide in the treatment of various psychiatric disorders such as depression and anxiety. Finally, there is a growing interest in the use of N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide as a research tool to study the neural basis of consciousness and altered states of consciousness.
Conclusion:
In conclusion, N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide, or N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide, is a synthetic compound that has been extensively studied for its potential therapeutic applications and as a research tool in neuroscience. N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide is a potent and selective agonist of the 5-HT2A receptor, and its effects on brain activity and behavior have been widely studied. While there are limitations to its use in lab experiments, N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide has the potential to advance our understanding of the serotonin system and its role in various psychiatric disorders.

Synthesis Methods

The synthesis of N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 2-chloro-4-iodophenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or chromatography. The synthesis of N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. One of the primary uses of N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide is as a research tool to study the serotonin system in the brain. N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide is a potent and selective agonist of the 5-HT2A receptor, which is a key target in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(18)8-11(12)17/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVYCOVUIOROAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.